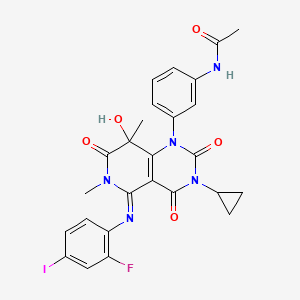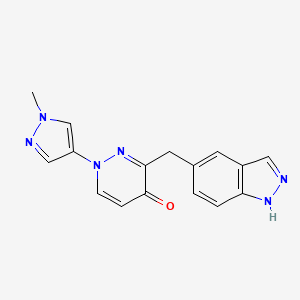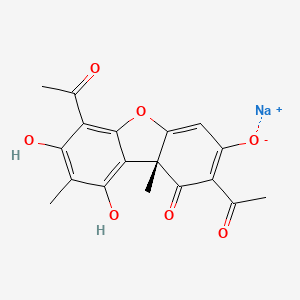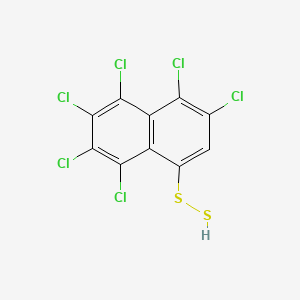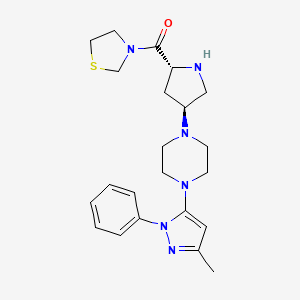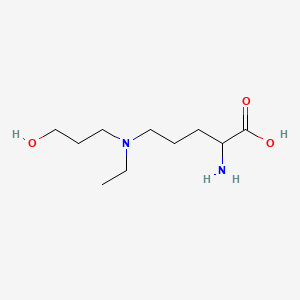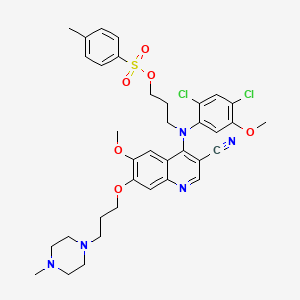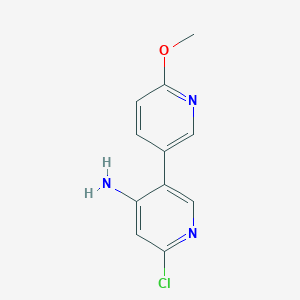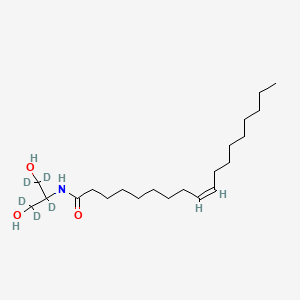
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone is a synthetic intermediate compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is characterized by its two hydroxyl groups and a pentyl chain attached to a phenyl ring, making it a versatile building block in organic synthesis.
準備方法
The synthesis of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxyacetophenone and pentyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2,4-dihydroxyacetophenone is reacted with pentyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving hydroxylated aromatic compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of complex molecules.
作用機序
The mechanism of action of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize hydroxylated aromatic compounds.
Pathways: It may modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
類似化合物との比較
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the pentyl chain, resulting in different physical and chemical properties.
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Contains a methyl group instead of a pentyl chain, affecting its reactivity and applications.
1-(2,4-Dihydroxy-6-ethylphenyl)ethanone: Features an ethyl group, leading to variations in its biological activity and industrial uses.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
1-(2,4-dihydroxy-6-pentylphenyl)ethanone |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-10-7-11(15)8-12(16)13(10)9(2)14/h7-8,15-16H,3-6H2,1-2H3 |
InChIキー |
BTPGPCFNSYIMRM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


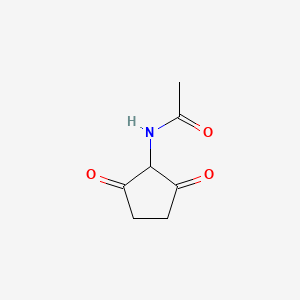

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

